molecular formula C21H15F3N4O2 B283903 6-Amino-3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B283903
M. Wt: 412.4 g/mol
InChI Key: KTMFINMFGUDFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyranopyrazole derivative that exhibits various biological activities, including anticancer, anti-inflammatory, and antiviral activities.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the inhibition of various cellular pathways. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, it inhibits the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
6-Amino-3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to possess antiviral activity against various viruses, including influenza virus and herpes simplex virus.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments include its potent anticancer, anti-inflammatory, and antiviral activities. However, the limitations include its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 6-Amino-3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. These include the development of more efficient synthesis methods to improve its yield and purity. Additionally, further studies are needed to investigate its pharmacokinetics and pharmacodynamics in vivo. Moreover, the potential applications of this compound in combination therapy with other anticancer agents should be explored. Finally, the development of novel derivatives of 6-Amino-3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with improved bioavailability and efficacy should be pursued.
In conclusion, 6-Amino-3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a promising chemical compound with potential therapeutic applications. Its potent anticancer, anti-inflammatory, and antiviral activities make it an attractive candidate for further research and development.

Synthesis Methods

The synthesis of 6-Amino-3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one with 4-(trifluoromethyl)phenylhydrazine hydrochloride in the presence of acetic acid. The resulting product is then treated with malononitrile and ammonium acetate to yield the final compound.

Scientific Research Applications

The potential therapeutic applications of 6-Amino-3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been extensively studied. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and liver cancer cells. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C21H15F3N4O2

Molecular Weight

412.4 g/mol

IUPAC Name

6-amino-3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H15F3N4O2/c1-29-14-8-4-12(5-9-14)18-17-16(11-2-6-13(7-3-11)21(22,23)24)15(10-25)19(26)30-20(17)28-27-18/h2-9,16H,26H2,1H3,(H,27,28)

InChI Key

KTMFINMFGUDFGB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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